![molecular formula C21H23N3O2S2 B2712609 N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291863-92-7](/img/structure/B2712609.png)

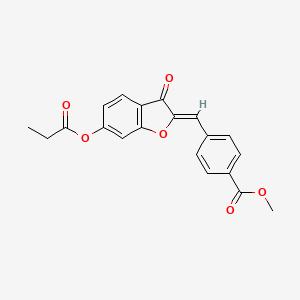

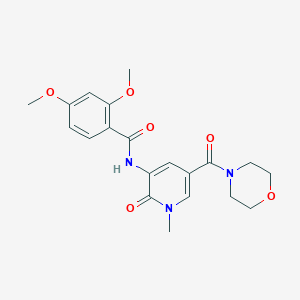

N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its analogues have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in the folate pathway, making these compounds significant in cancer research due to their ability to inhibit cell growth and proliferation (Gangjee et al., 2008).

Antimicrobial Applications

These compounds have shown promising results as antimicrobial agents. Their heterocyclic structure, incorporating a sulfamoyl moiety, makes them suitable for combating microbial infections. This is demonstrated through the synthesis of various derivatives that have been evaluated for their antibacterial and antifungal activities (Darwish et al., 2014).

Crystal Structure Analysis

The crystal structure of derivatives of this compound has been analyzed. These studies provide insights into the molecular conformations and intermolecular interactions, which are essential for understanding the compound's reactivity and potential pharmaceutical applications (Subasri et al., 2016).

Antitumor Activity

These compounds have also been explored for their antitumor activity. The synthesis of various derivatives has led to the discovery of compounds with potent anticancer effects, comparable to established chemotherapy agents. This highlights their potential in cancer therapy (Hafez & El-Gazzar, 2017).

Synthesis and Characterization for Diverse Applications

The synthesis and characterization of thiazole, bisthiazole, pyridone, and bispyridone derivatives of N-cyclohexyl-2-cyanoacetamide have been conducted. These derivatives have been tested for their antimicrobial activities, showcasing the versatility of this compound in various biomedical applications (Ali et al., 2010).

Wirkmechanismus

Target of Action

The primary target of N-cyclohexyl-2-((4-oxo-3-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, also known as F6609-2127, is Bruton’s Tyrosine Kinase (BTK). BTK is a tyrosine kinase involved in B cell development, differentiation, and signaling .

Mode of Action

N-cyclohexyl-2-((4-oxo-3-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, or F6609-2127, exerts its action by degrading BTK. It overcomes BTK mutation-driven resistance to BTK inhibitors and eliminates BTK non-kinase function (e.g., scaffolding). Additionally, it modulates the immune response by regulating the activity of Ikaros family transcription factors .

Biochemical Pathways

The action of N-cyclohexyl-2-((4-oxo-3-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide affects the B cell receptor signaling pathway, which is mediated by BTK. By degrading BTK, it disrupts this pathway, leading to downstream effects such as the inhibition of B cell development and differentiation .

Result of Action

The molecular and cellular effects of N-cyclohexyl-2-((4-oxo-3-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide’s action include the degradation of BTK, disruption of B cell receptor signaling, and modulation of immune response. These effects could potentially lead to the inhibition of B cell malignancies .

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S2/c1-14-7-5-6-10-17(14)24-20(26)19-16(11-12-27-19)23-21(24)28-13-18(25)22-15-8-3-2-4-9-15/h5-7,10-12,15H,2-4,8-9,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGMYOZMNPZHOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B2712526.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2712529.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712531.png)

![3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2712535.png)

![2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B2712537.png)

![2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2712540.png)

![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2712548.png)

![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712549.png)